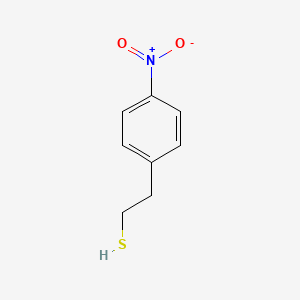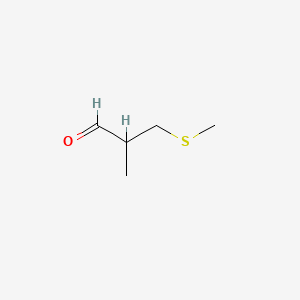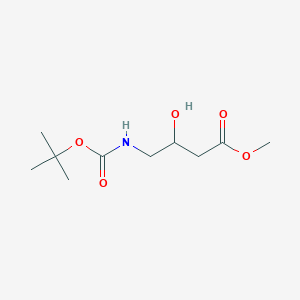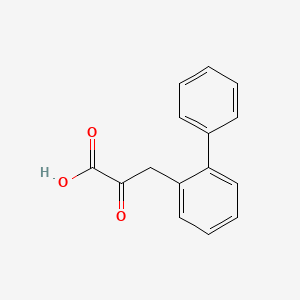
3-(2-Biphenylyl)-2-oxopropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Biphenylyl)-2-oxopropanoic Acid: is an organic compound that features a biphenyl group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-oxopropanoic Acid typically involves the coupling of a biphenyl derivative with a propanoic acid derivative. One common method includes the reaction of 2-biphenylmagnesium bromide with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction is typically carried out in an ether solvent in the presence of a catalyst .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of readily available raw materials and efficient catalytic systems. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Biphenylyl)-2-oxopropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Biphenylyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Biphenylyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial actions .
Vergleich Mit ähnlichen Verbindungen
2-Biphenylyl Isocyanate: Shares the biphenyl group but has different functional groups, leading to distinct chemical properties and applications.
Phenyl Isocyanate: Contains a phenyl group attached to an isocyanate functional group, differing in reactivity and applications.
Uniqueness: 3-(2-Biphenylyl)-2-oxopropanoic Acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a biphenyl group with a propanoic acid moiety allows for diverse applications in various fields, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-oxo-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H12O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
RAZJCNOMULCCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



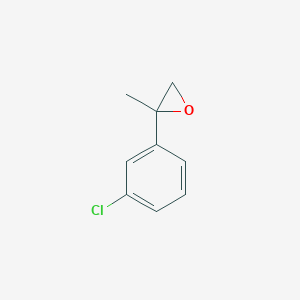

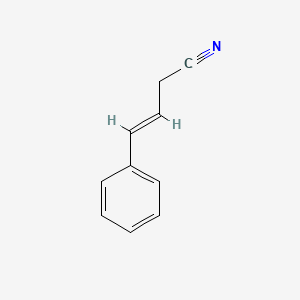


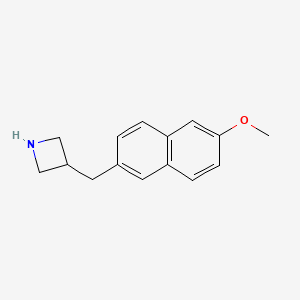
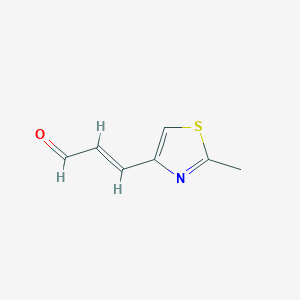
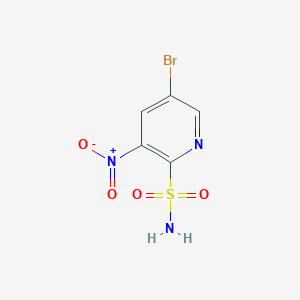

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
